1-[3-Fluoro-4-[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]phenyl]ethanone
Overview
Description
1-[3-Fluoro-4-[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]phenyl]ethanone is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine
Scientific Research Applications
1-[3-Fluoro-4-[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-4-[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]phenyl]ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoro-4-nitrobenzoyl chloride with 1-methylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then reduced to form the desired product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-4-[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-fluorobenzoyl)benzene: Another fluorinated compound with similar structural features.
4-Fluorobenzylamine: Contains a fluorine atom and an amine group, used in various chemical syntheses.
Methyl 4-fluorobenzoate: A fluorinated ester with applications in organic synthesis.
Uniqueness
1-[3-Fluoro-4-[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]phenyl]ethanone is unique due to the combination of its fluorine atoms, piperazine ring, and benzoyl group. This combination imparts distinct chemical properties, such as enhanced stability, binding affinity, and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-13-12-23(19-8-7-15(14(2)25)11-18(19)22)9-10-24(13)20(26)16-5-3-4-6-17(16)21/h3-8,11,13H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLQJBCUMRKNII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CC=C2F)C3=C(C=C(C=C3)C(=O)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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